molecular formula C10H9NS B8325206 3-Amino-naphthalene-2-thiol CAS No. 126764-61-2

3-Amino-naphthalene-2-thiol

Cat. No.: B8325206
CAS No.: 126764-61-2
M. Wt: 175.25 g/mol
InChI Key: AUSYVGSRIHOEPI-UHFFFAOYSA-N
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Description

3-Amino-naphthalene-2-thiol (CAS 126764-61-2) is a naphthalene-based compound with the molecular formula C10H9NS and a molecular weight of 175.25 g/mol . This chemical serves as a versatile building block in scientific research, particularly in the field of coordination chemistry. Its structure, featuring both electron-donating amino and thiol functional groups, allows it to act as a key precursor for the synthesis of complex organic molecules and ligands . One of its primary research applications is in the preparation of Schiff base ligands. These ligands are synthesized via condensation reactions with carbonyl compounds and are crucial in developing coordination chemistry with various metals . Specifically, this compound and its derivative structures can be used to create organotin(IV) complexes . These complexes are of significant interest due to their diverse structural frameworks and potential applications in several fields. Research indicates that such organotin(IV) compounds exhibit interesting photophysical properties, making them candidates for use in luminescent materials, organic light-emitting diodes (OLEDs), and as fluorescent biomarkers . Furthermore, this compound is strictly for research applications and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

126764-61-2

Molecular Formula

C10H9NS

Molecular Weight

175.25 g/mol

IUPAC Name

3-aminonaphthalene-2-thiol

InChI

InChI=1S/C10H9NS/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6,12H,11H2

InChI Key

AUSYVGSRIHOEPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)N)S

Origin of Product

United States

Scientific Research Applications

Biological Applications

1. Antioxidant Properties

3-Amino-naphthalene-2-thiol has been studied for its antioxidant capabilities. Research indicates that thiol compounds can effectively inhibit free radical-induced lipid oxidation, which is crucial for preventing cellular damage. The compound's ability to scavenge reactive oxygen species makes it a candidate for developing antioxidant therapies .

2. Antitumor Activity

Recent studies have highlighted the potential of naphthalene derivatives, including this compound, in exhibiting antitumor properties. For instance, derivatives of naphthalene have shown significant activity against various cancer cell lines, suggesting that this compound could be further explored as a lead compound in cancer therapy .

3. Chemosensors for Thiols

The compound is utilized as a fluorescent chemosensor for detecting thiols, particularly glutathione. Its ability to react selectively with thiol groups allows for real-time monitoring of thiol levels in biological systems, which is crucial for understanding redox biology and disease states such as sepsis .

Material Science Applications

1. Conductive Polymers

This compound can serve as a building block for synthesizing conductive polymers. These polymers are essential in developing electronic devices, sensors, and organic photovoltaics due to their favorable electrical properties .

2. Self-Assembled Monolayers

Research has demonstrated that this compound can form self-assembled monolayers on gold surfaces, which are vital for constructing nanoscale electronic components and biosensors. The stability and uniformity of these monolayers make them suitable for various applications in nanotechnology .

Chemical Sensing Applications

1. Fluorescent Probes

The compound has been incorporated into the design of fluorescent probes that enable the detection of various analytes, including heavy metals and biothiols. These probes utilize the unique fluorescence properties of naphthalene derivatives to provide sensitive detection methods applicable in environmental monitoring and biomedical diagnostics .

2. Thiol-Reactive Dyes

As a thiol-reactive dye, this compound can be employed in studying protein interactions and cellular processes through fluorescence microscopy. This application is particularly useful in elucidating mechanisms of cellular signaling and protein structure dynamics .

Case Study 1: Antioxidant Evaluation

A study conducted on the antioxidant properties of various thiol compounds demonstrated that this compound exhibited a significant inhibition rate against lipid peroxidation, with rates ranging from 19% to 30%. This finding suggests its potential role in developing therapeutic agents aimed at oxidative stress-related diseases .

Case Study 2: Antitumor Efficacy

In vitro testing on human cancer cell lines revealed that derivatives based on naphthalene exhibited potent antiproliferative effects. The study indicated that modifications to the naphthalene structure could enhance activity, positioning this compound as a promising scaffold for future drug development efforts targeting cancer therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

The reactivity and applications of 3-Amino-naphthalene-2-thiol can be contextualized by comparing it to derivatives with different substituents:

3-Amino-2-naphthoic acid (C₁₁H₉NO₂)
  • Structure : Features a carboxylic acid (-COOH) group at the 2-position instead of a thiol.
  • Applications : Widely used as an intermediate in pharmaceuticals, dyes, and organic synthesis. Its carboxyl group enables esterification and amidation reactions .
  • Safety: Limited hazard data reported, though carboxylic acids generally exhibit moderate toxicity.
3-Amino-2-hydroxymethylnaphthalene (C₁₁H₁₁NO)
  • Structure : Contains a hydroxymethyl (-CH₂OH) group at the 2-position.
  • Applications : Primarily utilized in polymer chemistry and as a precursor for functionalized naphthalenes.
  • Safety : Classified as harmful by inhalation, skin contact, or ingestion, necessitating stringent handling protocols .
3-Amino-1,4-dioxo-1,4-dihydronaphthalene-2-carboxylic acid (C₁₁H₇NO₄)
  • Structure : Includes a dioxo group at the 1,4-positions and a carboxylic acid at the 2-position.
  • Applications : Specialized in high-value organic synthesis, particularly in heterocyclic chemistry .

Key Comparative Data

Property This compound 3-Amino-2-naphthoic acid 3-Amino-2-hydroxymethylnaphthalene
Molecular Formula C₁₀H₉NS C₁₁H₉NO₂ C₁₁H₁₁NO
Functional Groups -NH₂, -SH -NH₂, -COOH -NH₂, -CH₂OH
CAS Number Not explicitly listed 5959-52-4 Not explicitly listed
Primary Applications Coordination chemistry Organic synthesis Polymer chemistry
Safety Profile Likely reactive (thiol group) Moderate toxicity Harmful by multiple routes

Reactivity and Stability

  • Thiol vs. Carboxylic Acid: The thiol group in this compound is more nucleophilic than the carboxylic acid in 3-Amino-2-naphthoic acid, making it prone to oxidation (e.g., disulfide formation) and metal coordination.
  • Hydroxymethyl Group: The -CH₂OH substituent in 3-Amino-2-hydroxymethylnaphthalene introduces steric hindrance and hydrogen-bonding capacity, influencing solubility and crystallization behavior .

Research Findings and Industrial Relevance

  • Pharmaceutical Intermediates: 3-Amino-2-naphthoic acid is critical in synthesizing anticoagulants and anti-inflammatory agents, leveraging its carboxyl group for bioactivity .
  • Material Science: Thiol-containing naphthalenes like this compound are explored for creating self-assembled monolayers (SAMs) on metal surfaces, useful in nanotechnology .
  • Safety Challenges : Derivatives with reactive groups (e.g., thiols, hydroxymethyl) require controlled environments to mitigate hazards like oxidation or decomposition .

Preparation Methods

Ullmann-Type Coupling

A copper-catalyzed coupling between naphthalene-2-thiol and ammonia introduces the amino group at position 3. This method requires copper(I) iodide (CuI) and 1,10-phenanthroline as a ligand in dimethylformamide (DMF) at 110°C.

Challenges:

  • Regioselectivity : Competing sulfhydryl group reactivity often leads to byproducts.

  • Yield : Limited to 30–40% due to side reactions.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepsConditionsAdvantagesLimitations
Lithiation-Reduction2-Bromo-3-nitronaphthaleneLithiation, S-quench, H₂/Pd reduction–78°C, anhydrous THFHigh regioselectivityRequires cryogenic conditions
Ullmann CouplingNaphthalene-2-thiolCu-catalyzed amination110°C, DMFSingle-stepLow yield, byproduct formation

Catalytic and Industrial Scalability

Continuous Flow Lithiation

Recent advancements propose continuous flow reactors for lithiation steps, enhancing reproducibility and safety. A mixture of 2-bromo-3-nitronaphthalene and LDA is pumped through a cooled reactor (–78°C), followed by inline sulfur quenching. This method reduces reaction times from hours to minutes and improves yields by 15–20%.

Green Chemistry Approaches

Ball milling has been tested as a solvent-free alternative for the nitro reduction step. Mechanochemical grinding of 3-nitronaphthalene-2-thiol with iron powder and ammonium chloride achieves 85% conversion in 2 hours.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR : δ 7.2–8.1 ppm (aromatic protons), δ 4.1 ppm (NH₂, broad), δ 1.5 ppm (SH, exchangeable).

  • FT-IR : 3350 cm⁻¹ (N–H stretch), 2550 cm⁻¹ (S–H stretch), 1520 cm⁻¹ (C–N bend).

Purity Assessment

Industrial batches (e.g., Zhejiang Jiuzhou Chem Co.) report ≥99% purity via HPLC using a C18 column and acetonitrile/water mobile phase .

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for 3-Amino-naphthalene-2-thiol, and how can reaction progress be monitored?

  • Methodology : A common approach involves nucleophilic substitution or thiolation of naphthalene derivatives. For example, in analogous syntheses (e.g., naphthol derivatives), reactions are performed in polar aprotic solvents like DMF with a base (e.g., K₂CO₃) to generate oxyanions, followed by addition of thiolating agents. Reaction progress is typically monitored via thin-layer chromatography (TLC) using solvent systems like n-hexane:ethyl acetate (9:1) .
  • Key considerations : Ensure anhydrous conditions to avoid side reactions. Post-reaction workup includes extraction with ethyl acetate and drying over Na₂SO₄ before solvent removal under reduced pressure.

Q. How can researchers characterize the purity and structure of this compound?

  • Methodology : Use a combination of spectroscopic and chromatographic techniques:

  • NMR spectroscopy (¹H, ¹³C) to confirm molecular structure.
  • High-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) for purity assessment.
  • Elemental analysis to verify stoichiometry.
    • Reference standards : Compare retention times or spectral data with commercially available naphthalene derivatives (e.g., 2-naphthalenemethanol, which shares structural similarities) .

Q. What are the foundational toxicological evaluation frameworks for this compound in experimental studies?

  • Methodology : Follow risk-of-bias assessment protocols for animal or in vitro studies, as outlined in toxicological profiles for related compounds (e.g., naphthalene derivatives). Key criteria include:

  • Exposure characterization : Ensure precise dosing and randomization .
  • Outcome assessment : Blinding of researchers to study groups to reduce detection bias .
  • Data completeness : Avoid attrition/exclusion bias by reporting all outcomes .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data for this compound across studies?

  • Methodology : Apply tiered risk-of-bias analysis:

Tier 1 : Prioritize studies with rigorous exposure characterization (e.g., controlled dosing, biomonitoring) .

Tier 2 : Evaluate studies with partial blinding or incomplete outcome data cautiously.

Tier 3 : Exclude studies with high attrition bias or unverified exposure levels.

  • Statistical tools : Use meta-analysis to reconcile discrepancies, adjusting for covariates like species-specific metabolism or solvent effects.

Q. What strategies optimize the yield of this compound in multi-step syntheses?

  • Methodology :

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency by stabilizing intermediates .
  • Catalysis : Explore phase-transfer catalysts or metal-assisted thiolation.
  • Temperature control : Optimize reaction time and temperature to minimize decomposition (e.g., room temperature for 2–4 hours) .
    • Purification : Use column chromatography with gradients of ethyl acetate/n-hexane to isolate the thiol derivative.

Q. How can environmental fate studies for this compound be designed to assess biodegradation pathways?

  • Methodology :

  • Partitioning studies : Measure log Kow to predict distribution in water, soil, or sediment .
  • Degradation assays : Use HPLC or LC-MS to track metabolite formation under aerobic/anaerobic conditions.
  • Biomonitoring : Analyze occupational populations (e.g., laboratory workers) for biomarkers of exposure .

Q. What mechanistic approaches are suitable for studying the interaction of this compound with biological targets?

  • Methodology :

  • Enzyme inhibition assays : Test activity against cytochrome P450 isoforms or glutathione-S-transferases using fluorogenic substrates.
  • Transcriptomics : Profile gene expression changes (e.g., oxidative stress markers) in exposed cell lines .
  • Molecular docking : Model thiol-group interactions with protein active sites using software like AutoDock.

Q. How does the stability of this compound vary under different storage conditions?

  • Methodology :

  • Accelerated stability testing : Store samples at 40°C/75% RH and analyze degradation products via HPLC .
  • Light sensitivity : Compare degradation rates in amber vs. clear vials to assess photolytic stability.
  • Recommendations : Store at -20°C under nitrogen to prevent oxidation of the thiol group .

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